Cas no 374633-31-5 (2-Bromo-6-methyl-3-nitropyridine)

2-Bromo-6-methyl-3-nitropyridine is a halogenated nitropyridine derivative with significant utility in organic synthesis and pharmaceutical research. Its bromo and nitro functional groups make it a versatile intermediate for nucleophilic substitution reactions, enabling the construction of complex heterocyclic frameworks. The methyl group at the 6-position enhances steric and electronic properties, influencing reactivity in cross-coupling and cyclization reactions. This compound is particularly valuable in medicinal chemistry for the development of bioactive molecules, including potential agrochemicals and pharmaceuticals. High purity grades ensure consistent performance in synthetic applications. Proper handling is required due to its reactivity and potential sensitivity to light and moisture.
2-Bromo-6-methyl-3-nitropyridine structure
374633-31-5 structure
Product Name:2-Bromo-6-methyl-3-nitropyridine
CAS No:374633-31-5
MF:C6H5BrN2O2
MW:217.020100355148
MDL:MFCD03095212
CID:67905
PubChem ID:24728013
Update Time:2025-10-28

2-Bromo-6-methyl-3-nitropyridine Chemical and Physical Properties

Names and Identifiers

    • 2-Bromo-3-nitro-6-methylpyridine
    • 2-BROMO-3-NITRO-6-PICOLINE
    • 2-BROMO-6-METHYL-3-NITROPYRIDINE
    • 2-Bromo-6-methyl-3-nitropyridinemethyl 6-(bromomethyl)nicotinate
    • 2-BROMO-3-NITRO-6-METHYL PYRIDINE
    • PubChem5954
    • KSC496C9P
    • IHHLJCDGOSZFTB-UHFFFAOYSA-N
    • AS04903
    • AM62353
    • VP12388
    • AB13579
    • HC150127
    • AB0020707
    • AB1005023
    • A6400
    • V1692
    • ST24040090
    • 633B315
    • 2-B
    • MFCD03095212
    • 2-bromo-6-methyl-3-nitro-Pyridine
    • 2-Bromo-6-Methyl-3-Nitro Pyridine
    • 877955-88-9
    • DTXSID40646103
    • CS-0007519
    • SCHEMBL3040192
    • AC-6681
    • FT-0644526
    • AKOS007930468
    • AS-17760
    • EN300-110176
    • 374633-31-5
    • J-508477
    • DTXCID20596854
    • DB-020697
    • SY109600
    • 2-Bromo-6-methyl-3-nitropyridine
    • MDL: MFCD03095212
    • Inchi: 1S/C6H5BrN2O2/c1-4-2-3-5(9(10)11)6(7)8-4/h2-3H,1H3
    • InChI Key: IHHLJCDGOSZFTB-UHFFFAOYSA-N
    • SMILES: BrC1=C(C=CC(C)=N1)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 215.95300
  • Monoisotopic Mass: 215.953
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 159
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 58.7
  • XLogP3: 2.1

Experimental Properties

  • Color/Form: Pale-yellow to Yellow-brown Solid
  • Density: 1.709
  • Melting Point: 70-72°C
  • Boiling Point: 265.2°C at 760 mmHg
  • Flash Point: 114.2°C
  • Refractive Index: 1.599
  • PSA: 58.71000
  • LogP: 2.58390

2-Bromo-6-methyl-3-nitropyridine Security Information

2-Bromo-6-methyl-3-nitropyridine Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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2-Bromo-6-methyl-3-nitropyridine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:374633-31-5)2-Bromo-6-methyl-3-nitropyridine
Order Number:A6400
Stock Status:in Stock
Quantity:10g/25g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:04
Price ($):172.0/262.0
Email:sales@amadischem.com

Additional information on 2-Bromo-6-methyl-3-nitropyridine

Research Brief on 2-Bromo-6-methyl-3-nitropyridine (CAS: 374633-31-5): Recent Advances and Applications in Chemical Biology and Pharmaceutical Research

2-Bromo-6-methyl-3-nitropyridine (CAS: 374633-31-5) is a halogenated nitropyridine derivative that has garnered significant attention in recent years due to its versatile applications in medicinal chemistry and drug discovery. This compound serves as a key intermediate in the synthesis of various biologically active molecules, particularly in the development of kinase inhibitors and antimicrobial agents. Recent studies have highlighted its role in facilitating efficient cross-coupling reactions, enabling the construction of complex heterocyclic scaffolds with potential therapeutic value.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of 2-Bromo-6-methyl-3-nitropyridine as a precursor in the synthesis of novel pyridine-based EGFR inhibitors. The researchers utilized this compound in a Suzuki-Miyaura coupling reaction to generate a series of 4-arylpyridine derivatives, which showed promising activity against resistant mutations of EGFR in non-small cell lung cancer models. The electron-withdrawing nitro group at the 3-position was found to significantly influence the reactivity and regioselectivity of subsequent transformations.

In the field of antimicrobial research, a recent publication in Bioorganic & Medicinal Chemistry Letters (2024) reported the use of 2-Bromo-6-methyl-3-nitropyridine in the development of new quorum sensing inhibitors. The compound was employed as a building block for the synthesis of pyridine-thiazole hybrids that effectively disrupted bacterial communication pathways in Pseudomonas aeruginosa, showing potential as alternative therapeutic agents against antibiotic-resistant infections.

From a synthetic chemistry perspective, advancements in the modification of 2-Bromo-6-methyl-3-nitropyridine have been reported in several high-impact journals. A notable 2023 study in Organic Letters described a novel palladium-catalyzed amination protocol that allows for selective functionalization at the 2-position while preserving the nitro group, enabling access to previously challenging derivatives. This methodology has opened new avenues for structure-activity relationship studies in drug discovery programs.

The pharmaceutical industry has shown increasing interest in this compound, with several patent applications filed in 2023-2024 describing its use in the preparation of checkpoint kinase inhibitors and JAK/STAT signaling modulators. Analytical characterization studies using advanced techniques such as X-ray crystallography and NMR spectroscopy have provided detailed structural insights into the reactivity patterns of 2-Bromo-6-methyl-3-nitropyridine, facilitating more rational design of derivatives.

Recent safety and handling studies have improved the understanding of this compound's physicochemical properties. A 2024 report in Chemical Research in Toxicology established comprehensive handling guidelines, noting that while the compound shows moderate acute toxicity (LD50 = 320 mg/kg in rats), proper personal protective equipment and ventilation can effectively mitigate risks during laboratory use.

Looking forward, the unique electronic properties of 2-Bromo-6-methyl-3-nitropyridine continue to inspire innovative applications. Current research directions include its potential use in photoactive pharmaceutical agents and as a ligand precursor in transition metal catalysis for asymmetric synthesis. The compound's versatility ensures it will remain an important tool in chemical biology and medicinal chemistry research for the foreseeable future.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:374633-31-5)2-Bromo-6-methyl-3-nitropyridine
A6400
Purity:99%/99%
Quantity:10g/25g
Price ($):172.0/262.0
Email